molecular formula C8H8ClF2N3 B15305755 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

Cat. No.: B15305755
M. Wt: 219.62 g/mol
InChI Key: XFBJNPJHTWZEKA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The difluoromethyl group can be introduced via difluoromethylation reactions, which often utilize reagents such as difluoromethyl sulfone or difluoromethyl iodide . Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.62 g/mol

IUPAC Name

1-(difluoromethyl)indazol-5-amine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H

InChI Key

XFBJNPJHTWZEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2C(F)F.Cl

Origin of Product

United States

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